

# GSK-7975A vs. Synta66: A Comparative Analysis of CRAC Channel Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

[Get Quote](#)

For researchers and drug development professionals investigating the intricate roles of store-operated calcium entry (SOCE), the selection of a potent and selective CRAC (Calcium Release-Activated Calcium) channel inhibitor is paramount. This guide provides an objective comparison of two widely used CRAC channel inhibitors, **GSK-7975A** and Synta66, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.

## Mechanism of Action: Targeting the Orai Pore

Both **GSK-7975A** and Synta66 are potent inhibitors of the Orai1 calcium channel, which constitutes the pore-forming subunit of the CRAC channel.<sup>[1]</sup> They function as allosteric pore blockers, binding to a site on the Orai channel that influences its conformation and function, rather than directly obstructing the pore.<sup>[1]</sup> Their binding site is located on the extracellular side of the channel, in proximity to the transmembrane helices and extracellular loops that form the pore's selectivity filter.<sup>[1]</sup>

Crucially, neither **GSK-7975A** nor Synta66 interferes with the upstream signaling events of CRAC channel activation, such as the oligomerization of the endoplasmic reticulum (ER) Ca<sup>2+</sup> sensor STIM1 or the coupling of STIM1 to Orai1.<sup>[1][2]</sup> This indicates their direct action on the Orai channel itself.<sup>[1]</sup> However, a recent study suggests a difference in their site of action; **GSK-7975A** appears to act exclusively from the extracellular side, while Synta66 can inhibit CRAC channel function from both the extracellular and intracellular sides of the plasma membrane.<sup>[3]</sup>

The inhibitory efficacy of both compounds is dependent on the geometry of the Orai channel's selectivity filter, as mutations in this region have been shown to reduce their inhibitory capacity.

[\[1\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [GSK-7975A vs. Synta66: A Comparative Analysis of CRAC Channel Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15615724#gsk-7975a-vs-synta66-a-comparison-of-crac-channel-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)